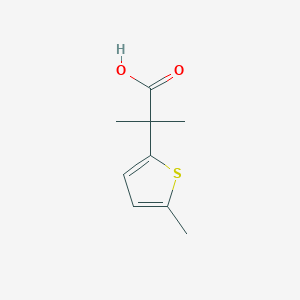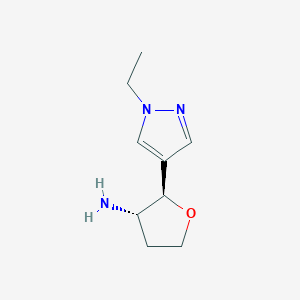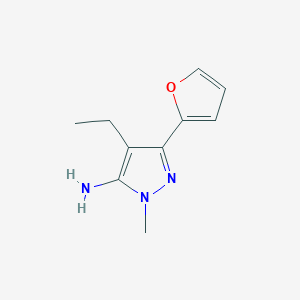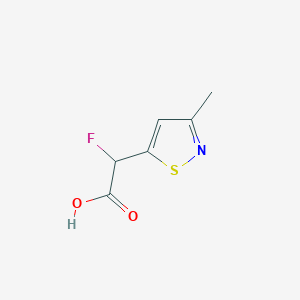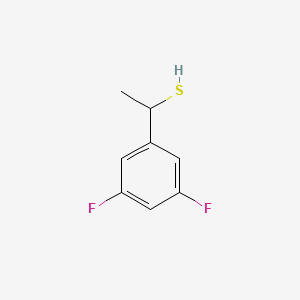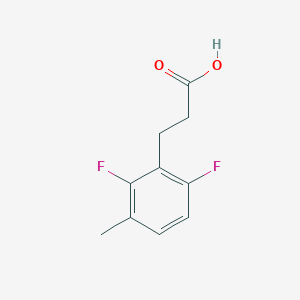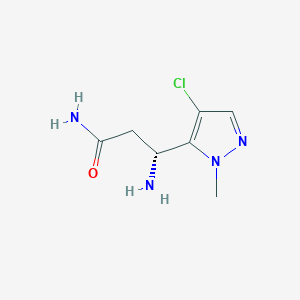![molecular formula C9H9ClN2 B13321103 4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine](/img/structure/B13321103.png)
4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine is a compound that features a bicyclo[1.1.1]pentane (BCP) moiety attached to a chloropyrimidine ring. The BCP structure is known for its unique three-dimensional shape and high strain energy, making it an interesting subject of study in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine typically involves the construction of the BCP framework followed by its functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods: Large-scale production of BCP derivatives, including this compound, can be achieved using photoredox catalysis or radical reactions. These methods enable the synthesis of BCPs in multi-gram to kilogram quantities, making them suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The BCP moiety can participate in oxidation and reduction reactions, although these are less common due to the stability of the BCP structure.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the BCP moiety .
Wissenschaftliche Forschungsanwendungen
4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine involves its interaction with specific molecular targets. The BCP moiety can mimic the geometry of phenyl rings, allowing it to bind to various biological receptors and enzymes. This interaction can modulate the activity of these targets, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane: The parent compound of the BCP family, used as a bioisostere for phenyl rings.
Bicyclo[1.1.1]pentylamine: A derivative used in the synthesis of various bioactive molecules.
Bicyclo[1.1.1]pentane-1,3-dicarboxylate: Another BCP derivative with applications in drug design.
Uniqueness: 4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine is unique due to the presence of both the BCP moiety and the chloropyrimidine ring. This combination provides a distinct three-dimensional structure and reactivity profile, making it valuable for various applications in chemistry, biology, and medicine .
Eigenschaften
Molekularformel |
C9H9ClN2 |
|---|---|
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
4-(1-bicyclo[1.1.1]pentanyl)-2-chloropyrimidine |
InChI |
InChI=1S/C9H9ClN2/c10-8-11-2-1-7(12-8)9-3-6(4-9)5-9/h1-2,6H,3-5H2 |
InChI-Schlüssel |
BKWLVZTZUKJNSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C2)C3=NC(=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321023.png)
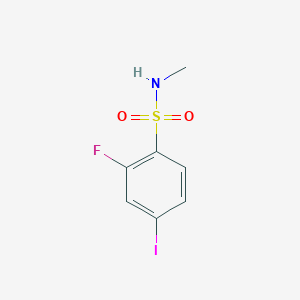
![Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate](/img/structure/B13321031.png)

![2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13321041.png)
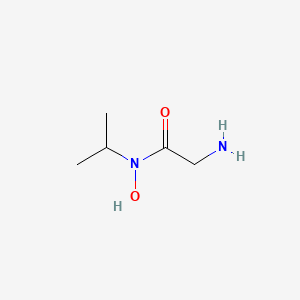
![3-[(3-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13321048.png)
